

# "CAS number for 2-(4-Chlorophenyl)vinyl phenyl sulfoxide"

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)vinyl phenyl  
sulfoxide

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An In-Depth Technical Guide to **2-(4-Chlorophenyl)vinyl Phenyl Sulfoxide**: Synthesis, Properties, and Applications in Drug Discovery

## Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **2-(4-Chlorophenyl)vinyl phenyl sulfoxide**, a specialized organic compound with significant potential in synthetic chemistry and drug development. While a specific CAS number for this derivative is not prominently available in public databases, this guide outlines a robust, scientifically-grounded pathway to its synthesis and explores its anticipated properties and applications based on established chemical principles and the reactivity of analogous compounds. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

## Introduction: The Vinyl Sulfoxide Moiety as a Versatile Synthetic Building Block

Vinyl sulfoxides are a class of organosulfur compounds characterized by a sulfinyl group attached to a vinyl group. This functional group arrangement imparts unique chemical reactivity,

making them valuable intermediates in a wide array of organic transformations. The sulfoxide group is a chiral center, rendering vinyl sulfoxides useful in asymmetric synthesis. Furthermore, the electron-withdrawing nature of the sulfinyl group activates the double bond for nucleophilic attack, making them excellent Michael acceptors.

Phenyl vinyl sulfoxide (CAS 20451-53-0), the parent compound of the title molecule, is a widely used reagent in organic synthesis. It serves as an acetylene equivalent in Diels-Alder reactions and participates in various cycloadditions and Michael additions.[1] Its ability to be deprotonated to form an  $\alpha$ -sulfinyl carbanion further extends its synthetic utility.[1] The introduction of a 4-chlorophenyl substituent onto the vinyl group is anticipated to modulate the electronic properties and steric profile of the molecule, potentially influencing its reactivity and biological activity.

## Synthesis of the Precursor: Phenyl Vinyl Sulfoxide

A reliable synthesis of the target molecule begins with the preparation of its key precursor, phenyl vinyl sulfoxide. A common and effective method involves a two-step process starting from thiophenol: the formation of phenyl vinyl sulfide, followed by its selective oxidation to the sulfoxide.

### Synthesis of Phenyl Vinyl Sulfide

Phenyl vinyl sulfide can be prepared from benzenethiol and 2-bromo-1-ethanol followed by dehydration. A more direct and high-yielding method involves the reaction of sodium ethoxide with benzenethiol, followed by reaction with 1,2-dichloroethane and subsequent elimination.[2] A detailed one-pot procedure starting from diphenyl disulfide is also available in Organic Syntheses, providing a scalable and efficient route.[3]

## Oxidation of Phenyl Vinyl Sulfide to Phenyl Vinyl Sulfoxide

The selective oxidation of the sulfide to the sulfoxide is a critical step that must be controlled to avoid over-oxidation to the corresponding sulfone. A well-established protocol for this transformation utilizes meta-chloroperbenzoic acid (m-CPBA) at low temperatures.

Experimental Protocol: Synthesis of Phenyl Vinyl Sulfoxide[2]

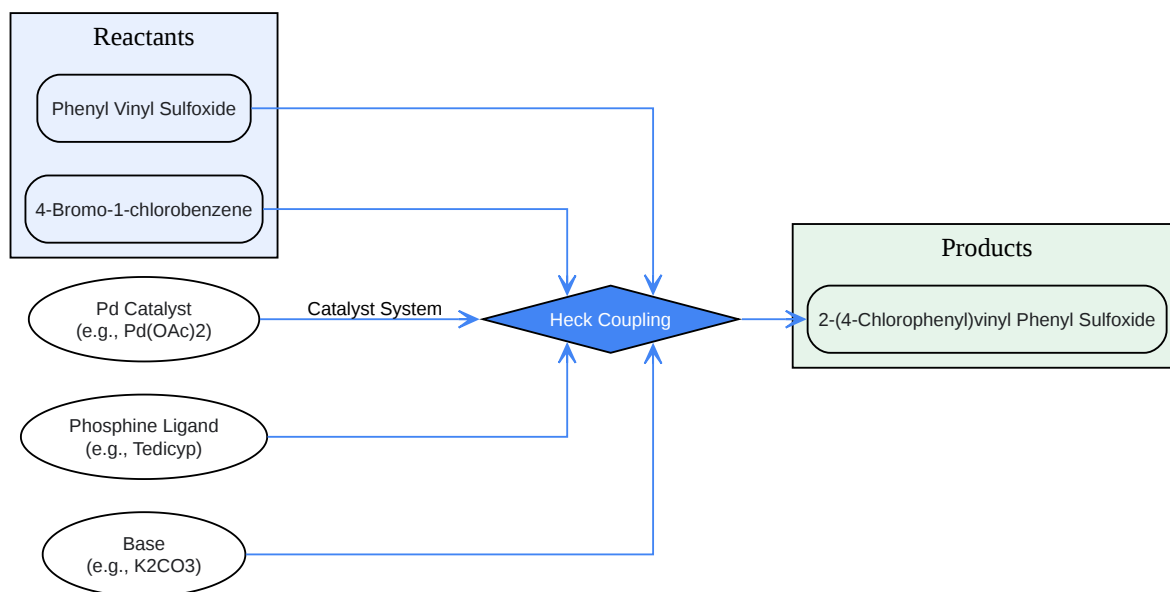
- **Reaction Setup:** A 500 mL three-necked, round-bottomed flask is equipped with a dropping funnel and a magnetic stirrer.
- **Initial Charge:** The flask is charged with phenyl vinyl sulfide (20 g, 0.147 mol) and 250 mL of dichloromethane.
- **Cooling:** The solution is stirred and cooled to -78 °C using a dry ice/acetone bath.
- **Addition of Oxidant:** A solution of m-chloroperbenzoic acid (25.4 g, 1.0 equivalent) in 200 mL of dichloromethane is added dropwise over a 30-minute period.
- **Warming and Quenching:** The mixture is stirred and allowed to warm to room temperature for 1 hour in a water bath at 30 °C. The reaction is then quenched by pouring the mixture into 300 mL of a saturated sodium bicarbonate solution.
- **Extraction and Workup:** The product is extracted with three 250-mL portions of dichloromethane. The combined organic extracts are washed with three 250-mL portions of water and dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed by rotary evaporation, and the residual liquid is purified by distillation to afford phenyl vinyl sulfoxide.

**Safety Precaution:** Reactions involving peracids should be conducted behind a safety shield. The addition of the peroxy compound should be slow to prevent accumulation, and efficient stirring and cooling are necessary to manage the exothermic nature of the reaction.[2]

## Proposed Synthesis of 2-(4-Chlorophenyl)vinyl Phenyl Sulfoxide

The synthesis of the title compound can be efficiently achieved through a Palladium-catalyzed Heck vinylation reaction. This reaction couples phenyl vinyl sulfoxide with an aryl halide, in this case, a 4-chlorosubstituted aryl bromide or iodide. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds and has been successfully applied to sulfur-containing alkenes.[4][5]

Proposed Reaction Scheme:



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Caption: Proposed Heck coupling synthesis route.

Experimental Protocol: Heck Vinylation (Adapted from Battace et al., 2006)[4][5]

- Reaction Setup: A Schlenk tube is charged with 4-bromo-1-chlorobenzene (1.0 mmol), Palladium(II) acetate (0.01 mmol), and a suitable phosphine ligand such as *cis,cis,cis*-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp) (0.01 mmol).
- Reagent Addition: Phenyl vinyl sulfoxide (1.2 mmol) and potassium carbonate (2.0 mmol) are added to the tube.
- Solvent: Anhydrous *N,N*-dimethylformamide (DMF) (5 mL) is added as the solvent.
- Reaction Conditions: The mixture is degassed and heated under a nitrogen atmosphere at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Workup:** Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired **(E)-2-(4-Chlorophenyl)vinyl phenyl sulfoxide**.

#### Causality of Experimental Choices:

- **Catalyst System:** A palladium catalyst, often in the form of  $\text{Pd}(\text{OAc})_2$ , is essential for the catalytic cycle of the Heck reaction. The choice of a phosphine ligand like Tedicyp is crucial as it has been shown to be effective for Heck reactions involving sulfur-containing alkenes, which can otherwise act as catalyst poisons.<sup>[4][5]</sup>
- **Base:** An inorganic base like potassium carbonate is required to neutralize the hydrogen halide formed during the catalytic cycle, allowing the catalyst to regenerate.
- **Stereoselectivity:** The Heck reaction typically proceeds with syn-addition of the aryl group and the palladium to the alkene, followed by syn-elimination of the palladium hydride, leading predominantly to the formation of the E-isomer.<sup>[4]</sup>

## Physicochemical Properties and Characterization

The physicochemical properties of **2-(4-Chlorophenyl)vinyl phenyl sulfoxide** can be predicted based on its structure.

Property	Predicted Value/Characteristic
Molecular Formula	C <sub>14</sub> H <sub>11</sub> ClOS
Molecular Weight	262.75 g/mol
Appearance	Likely a white to off-white solid at room temperature.
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.
Spectroscopic Data	
<sup>1</sup> H NMR	Characteristic signals for the vinyl protons (doublets in the range of 6-8 ppm with a large coupling constant for the trans-isomer), and aromatic protons.
<sup>13</sup> C NMR	Signals for the vinyl carbons and aromatic carbons, with the carbon attached to the sulfoxide group being deshielded.
IR Spectroscopy	A characteristic strong absorption band for the S=O stretch around 1050 cm <sup>-1</sup> .
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

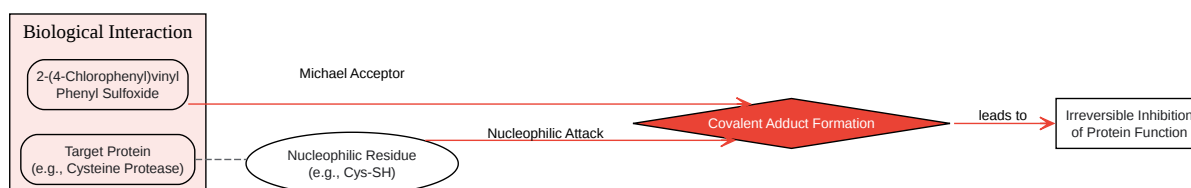
## Applications in Drug Discovery and Development

The vinyl sulfoxide and the related vinyl sulfone moieties are considered "privileged structures" in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules.<sup>[6]</sup>

Mechanism of Action:

The primary mode of action for many vinyl sulfone and sulfoxide-containing drugs is their function as irreversible covalent inhibitors. The electron-deficient double bond acts as a

Michael acceptor, reacting with nucleophilic residues (such as cysteine or lysine) in the active site of target proteins. This covalent bond formation leads to potent and often prolonged inhibition.



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Caption: Covalent inhibition by Michael addition.

Potential Therapeutic Areas:

- Anticancer Agents: Vinyl sulfones have been incorporated into compounds targeting various cancer-related proteins, including kinases and tubulin.[7]
- Anti-infective Agents: Peptidyl vinyl sulfones are potent inhibitors of cysteine proteases, which are essential for the lifecycle of parasites such as *Plasmodium falciparum* (malaria).[8]
- Anti-inflammatory and Neuroprotective Agents: Vinyl sulfonate compounds have been developed as activators of the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress and inflammation, showing potential for treating neurodegenerative diseases.[9]

The presence of the 4-chlorophenyl group in the title compound can enhance its binding affinity to target proteins through halogen bonding and hydrophobic interactions, potentially leading to improved potency and selectivity.

## Conclusion

While **2-(4-Chlorophenyl)vinyl phenyl sulfoxide** is a specialized derivative, its synthesis is readily achievable through established methodologies like the Heck reaction. Its structural features, particularly the activated vinyl system and the presence of a chloro-aryl moiety, make it a compound of significant interest for medicinal chemists and drug development professionals. As a potential covalent modifier of biological targets, it represents a valuable scaffold for the design of novel therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

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